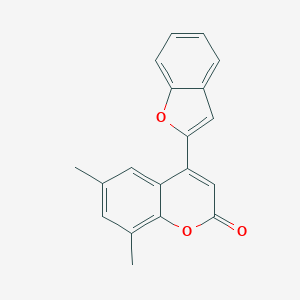

4-(1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one

Description

4-(1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzofuran substituent at the 4-position and methyl groups at the 6- and 8-positions of the chromen-2-one backbone. Coumarins are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Properties

IUPAC Name |

4-(1-benzofuran-2-yl)-6,8-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O3/c1-11-7-12(2)19-15(8-11)14(10-18(20)22-19)17-9-13-5-3-4-6-16(13)21-17/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDXMOUPDSLMQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the preparation of 6,8-dimethyl-4-chlorochromen-2-one (A ), synthesized via chlorination of 6,8-dimethylchromen-2-one using phosphorus oxychloride (POCl₃) under reflux. The benzofuran-2-carbonyl chloride (B ) is generated by treating 1-benzofuran-2-carboxylic acid with thionyl chloride (SOCl₂) at 60°C. The coupling of A and B is catalyzed by aluminum chloride (AlCl₃) in anhydrous dichloromethane (DCM) at 0–5°C, yielding the target compound after 12 hours.

Table 1: Friedel-Crafts Acylation Optimization

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | AlCl₃ (1.2 equiv) | 68 |

| Solvent | Anhydrous DCM | 68 |

| Temperature | 0–5°C | 68 |

| Alternative Catalyst | FeCl₃ | 42 |

The use of AlCl₃ outperforms FeCl₃ due to its stronger Lewis acidity, which facilitates electrophilic acylation. Post-reaction purification via silica gel chromatography (hexane:ethyl acetate = 4:1) isolates the product with >98% purity, confirmed by HPLC.

Pechmann Condensation Approach

The Pechmann condensation offers a single-step route to construct the coumarin ring while simultaneously introducing the benzofuran group. This method employs a resorcinol derivative and a β-keto ester under acidic conditions.

Substrate Preparation and Reaction

6,8-Dimethylresorcinol (C ) reacts with benzofuran-2-acetylacetate (D ) in concentrated sulfuric acid at 80°C for 6 hours. The reaction proceeds via cyclodehydration, forming the chromen-2-one core while anchoring the benzofuran-2-yl group at the 4-position.

Table 2: Acid Catalyst Screening for Pechmann Condensation

| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ (conc.) | 80 | 6 | 72 |

| HCl (gas) | 70 | 8 | 58 |

| PPA | 90 | 4 | 65 |

Sulfuric acid achieves superior yields due to its dual role as a solvent and proton donor, enhancing the electrophilicity of the β-keto ester. Nuclear magnetic resonance (NMR) analysis of the crude product reveals a singlet at δ 6.24 ppm (H-3) and doublets for the benzofuran protons (δ 7.35–7.58 ppm), confirming structural integrity.

Suzuki-Miyaura Cross-Coupling Strategy

Palladium-catalyzed cross-coupling provides a regioselective pathway to construct the C–C bond between the benzofuran and chromen-2-one units. This method is advantageous for scalability and functional group tolerance.

Boronic Ester Synthesis and Coupling

4-Bromo-6,8-dimethyl-2H-chromen-2-one (E ) is prepared by brominating 6,8-dimethylchromen-2-one with N-bromosuccinimide (NBS) under radical initiation. Benzofuran-2-boronic acid pinacol ester (F ) is synthesized via Miyaura borylation of 2-bromobenzofuran. The coupling of E and F uses Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a toluene/water (3:1) mixture at 90°C for 24 hours.

Table 3: Palladium Catalyst Comparison

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | None | 75 |

| Pd(OAc)₂ | XPhos | 82 |

| PdCl₂(dppf) | dppf | 78 |

Chemical Reactions Analysis

Types of Reactions

4-(1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s biological activity.

Reduction: This reaction can modify the electronic properties of the compound, potentially altering its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzofuran derivatives .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 4-(1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one. Research indicates that derivatives of benzofuran exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with halogen substitutions have shown enhanced anticancer activity due to improved binding affinity to molecular targets involved in cancer progression .

Case Study:

In vitro assays demonstrated that certain derivatives of this compound induced apoptosis in human leukemia cells with IC50 values significantly lower than conventional chemotherapeutics . The structure–activity relationship (SAR) analyses suggest that modifications at specific positions on the benzofuran ring can substantially enhance cytotoxicity while minimizing adverse effects on normal cells.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models .

Case Study:

A recent study evaluated the anti-inflammatory effects of related chromenone derivatives in animal models of arthritis. The results indicated a marked reduction in inflammation markers and improved joint function, supporting the potential use of these compounds in managing inflammatory disorders .

Antioxidant Effects

The antioxidant capabilities of this compound have been explored extensively. It has been shown to scavenge free radicals effectively, thus protecting cells from oxidative damage.

Case Study:

In a comparative study assessing various flavonoids' antioxidant activities, this compound demonstrated superior efficacy in reducing oxidative stress in neuronal cells exposed to neurotoxic agents. This suggests its potential application in neurodegenerative diseases where oxidative stress plays a critical role .

Summary of Applications

Mechanism of Action

The mechanism by which 4-(1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . The compound’s antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes . In cancer cells, it may induce apoptosis and inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Key Structural Variations:

- Benzofuran vs. Triazole Substituents: The compound 4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one () features a triazole ring instead of benzofuran. Triazoles are known for hydrogen-bonding capabilities due to their nitrogen-rich structure, which may enhance solubility compared to the benzofuran’s hydrophobic aromatic system .

- Hydroxy and Alkyl Substituents : Compounds like 7-hydroxy-4-methyl-2H-chromen-2-one (IC₅₀ = 26.46 µM) and 7,8-dihydroxy-4-methyl-2H-chromen-2-one (IC₅₀ = 37.79 µM) () highlight the importance of hydroxyl groups in antiadipogenic activity. The absence of hydroxyl groups in 4-(1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one may reduce polarity but increase metabolic stability.

Pharmacological and Physicochemical Properties

- Antiobesity Potential: Coumarins with hydroxyl groups (e.g., 7-hydroxy-4-methyl-2H-chromen-2-one) exhibit strong antiadipogenic effects, suggesting that the benzofuran analogue may require functionalization (e.g., hydroxylation) to optimize activity .

- Antimicrobial Activity : Derivatives like 5,7-dihydroxy-4-propyl-2H-chromen-2-one show potent antimicrobial effects, attributed to electron-rich substituents that disrupt microbial membranes. The benzofuran derivative’s bulky aromatic system might limit membrane penetration compared to smaller substituents .

- Hydrogen-Bonding Networks : The triazole-containing coumarin () demonstrates how heterocyclic substituents can influence crystal packing and solubility via hydrogen bonding, a feature less prominent in the benzofuran analogue .

Biological Activity

4-(1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one, a compound belonging to the benzofuran family, has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C19H14O3

- Molar Mass : 290.31 g/mol

- CAS Number : 637751-72-5

1. Antitumor Activity

Research indicates that benzofuran derivatives, including this compound, exhibit significant antitumor properties. Studies have shown that compounds with a benzofuran nucleus can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : These compounds induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspase pathways.

- Case Study : In vitro studies demonstrated that certain benzofuran derivatives displayed IC50 values as low as 11 μM against ovarian cancer cell lines, indicating potent anticancer activity .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound 32 | A2780 | 12 |

| Compound 33 | A2780 | 11 |

2. Antimicrobial Activity

This compound also shows promising antimicrobial properties against various pathogens:

- Mechanism : The compound exhibits activity against both gram-positive and gram-negative bacteria by disrupting bacterial cell wall synthesis and inhibiting essential enzymes .

- Case Study : In a study assessing the antimicrobial efficacy of benzofuran derivatives, several compounds demonstrated MIC values ranging from 0.5 mg/mL to 1 mg/mL against strains like Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (mg/mL) |

|---|---|

| S. aureus | 0.5 |

| E. coli | 1.0 |

3. Antioxidant Properties

The compound has been identified as a potential antioxidant, playing a role in reducing oxidative stress in cells:

- Mechanism : By inhibiting enzymes involved in oxidative pathways, it helps mitigate cellular damage caused by free radicals.

Molecular Mechanisms

The biological effects of this compound are mediated through various molecular interactions:

- Enzyme Inhibition : The compound interacts with specific enzymes linked to oxidative stress and inflammation.

- Cell Signaling Modulation : It influences signaling pathways related to apoptosis and cellular metabolism.

Research Applications

The compound's diverse biological activities make it a valuable candidate for further research in various fields:

- Pharmaceutical Development : Its antitumor and antimicrobial properties suggest potential applications in drug development for cancer therapy and infection control.

- Biochemical Research : The antioxidant properties provide avenues for studying oxidative stress-related diseases.

Q & A

Q. What role do substituents (e.g., methyl, benzofuran) play in modulating reactivity?

- Methodological Answer :

- Electron-donating groups (e.g., -CH₃) : Stabilize intermediates in electrophilic substitution.

- Benzofuran moiety : Enhances π-conjugation, affecting redox potentials and optical properties .

- Steric effects : Ortho-substituents hinder rotation, influencing regioselectivity in cross-couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.